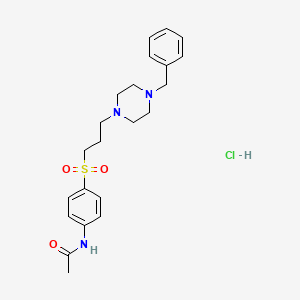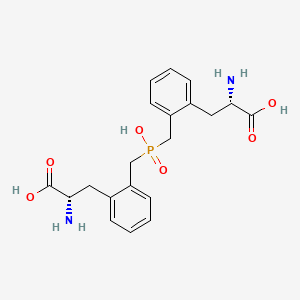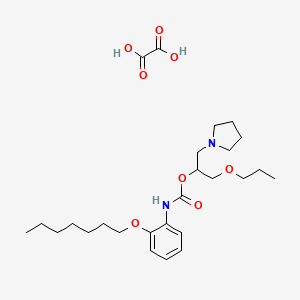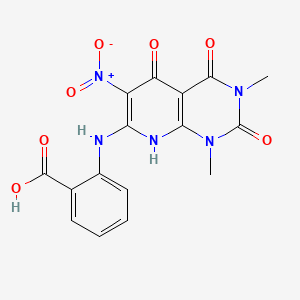
Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is an organic compound belonging to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their diverse pharmacological activities, particularly in the treatment of psychiatric disorders such as schizophrenia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a dopamine antagonist, blocking dopamine receptors and thereby modulating neurotransmitter activity. This action is crucial in its therapeutic effects in treating psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: A widely used antipsychotic drug.
Benperidol: Known for its high potency as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Uniqueness
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to interact with various neurotransmitter receptors makes it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
133845-34-8 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-4-(2-hydroxyethylamino)butan-1-one |
InChI |
InChI=1S/C14H21NO2/c1-2-12-6-3-4-7-13(12)14(17)8-5-9-15-10-11-16/h3-4,6-7,15-16H,2,5,8-11H2,1H3 |
Clave InChI |
VLTJWNBASQETRW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(=O)CCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















